2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide
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Overview
Description
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide is a complex organic compound that belongs to the class of pyrimidinones This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a 4-methylphenyl group and a propylacetamide moiety
Preparation Methods
The synthesis of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide involves several steps. One common synthetic route includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form 4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine. This intermediate is then reacted with propylamine and acetic anhydride to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .
Chemical Reactions Analysis
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the amide or pyrimidine nitrogen atoms, using reagents such as alkyl halides or acyl chlorides, to form substituted derivatives.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, yielding the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for further investigation as a therapeutic agent.
Industry: It can be utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is hypothesized that the compound may interfere with cellular signaling pathways or metabolic processes .
Comparison with Similar Compounds
2-[4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-propylacetamide can be compared with other pyrimidinone derivatives, such as:
4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidine: This compound lacks the propylacetamide moiety, which may result in different biological activities and chemical properties.
N-propylacetamide: This simpler compound does not contain the pyrimidine ring, making it less complex and potentially less bioactive.
Other substituted pyrimidinones: Variations in the substituents on the pyrimidine ring can lead to significant differences in reactivity and biological activity
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-oxopyrimidin-1-yl]-N-propylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-8-17-15(20)10-19-11-18-14(9-16(19)21)13-6-4-12(2)5-7-13/h4-7,9,11H,3,8,10H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOAFVDEZFVCNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C=NC(=CC1=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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